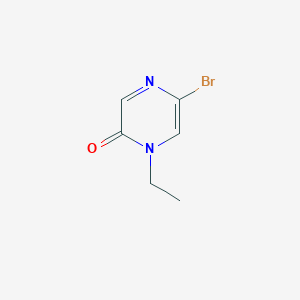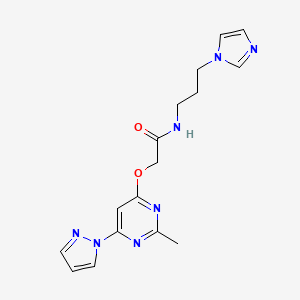![molecular formula C7H14ClNO2 B3001571 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride CAS No. 2138146-01-5](/img/structure/B3001571.png)
4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In the first paper, a related compound, methyl 2-benzoylamino-3-oxobutanoate, was synthesized from hippuric acid, which was converted using N,N-dimethylacetamide and phosphorus oxychloride into a 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone derivative, followed by hydrolysis with hydrochloric acid in methanol . This process indicates the use of dimethylamino components and hydrochloric acid, which are relevant to the synthesis of "4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride."
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of compounds using DFT and TD-DFT/PCM calculations, which are useful for understanding the molecular structure of "this compound" . The paper discusses the structural parameters, spectroscopic characterization, and analyses such as NLO and NBO, which could be applied to the compound to determine its molecular structure and electronic interactions.
Chemical Reactions Analysis
Although the papers do not directly address the chemical reactions of "this compound," the methodologies and analyses presented can be extrapolated to understand potential reactions. For instance, the synthesis process described in the first paper involves the reaction of a dimethylamino compound with hydrochloric acid, which could be relevant to the hydrochloride formation in the target compound .
Physical and Chemical Properties Analysis
The third paper, while not directly related to "this compound," describes the crystal structure of a hydrochloride salt determined by single-crystal X-ray diffraction . This information can be useful in predicting the physical properties of the compound , such as its crystalline form and stability. Additionally, the paper mentions electrostatic interactions and hydrogen bonding, which are important factors in the physical properties of hydrochloride salts.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Asymmetric Catalysis:
- Enantiomerically pure 4-(dimethylamino) derivatives have been synthesized through chemoenzymatic routes using lipases and oxidoreductases. Baker’s yeast has proven effective as a catalyst for the bioreductions of corresponding ketones. These compounds demonstrate significant catalytic properties in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Pharmacological Research Tool and Potential Drug Lead:
- 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound, with selective nonpeptidic drug-like properties, is useful in pharmacological research and as a potential drug lead (Croston et al., 2002).
Catalyst for Acylation of Alcohols:
- 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of a transient intermediate that releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Nonlinear Optical Absorption in Chalcone Derivatives:
- A novel chalcone derivative compound exhibits third-order nonlinear optical properties, showing a transition from saturable absorption to reverse saturable absorption with increased excitation intensity. This suggests potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Recognition and Transfer of Hydrophilic Compounds:
- Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media (Sawada et al., 2000).
Photodynamic Activity of Zinc(II) Phthalocyanines:
- Amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties and their N-alkylated derivatives show significant photodynamic activity. These compounds have demonstrated effectiveness against various human cancer cells, suggesting their potential in photodynamic therapy (Duan, Lo, Duan, Fong, & Ng, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]oxolan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)3-6-4-10-5-7(6)9;/h6H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGYFQGQPSJXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)